Androst-16-en-3-yl benzoate

Lipophilicity Partition coefficient Formulation science

A common challenge in neurosteroid research is the rapid metabolic clearance of androstenol, which confounds chronic dosing studies. Androst-16-en-3-yl benzoate is a semisynthetic, pharmacologically inactive ester prodrug designed to address this. It provides sustained, hydrolysis-dependent release of the active GABAA PAM androstenol (EC₅₀ = 0.4 μM). - Enables sustained-release delivery, with steroidal benzoate esters showing 2-5 day elimination half-lives after IM injection. - Confers high thermal stability (mp ~153°C), compatible with hot-melt extrusion and spray-drying processes. - Resists microbial esterase hydrolysis, offering extended odor-release profiles for fragrance research.

Molecular Formula C26H34O2
Molecular Weight 378.5 g/mol
Cat. No. B307304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-16-en-3-yl benzoate
Molecular FormulaC26H34O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C
InChIInChI=1S/C26H34O2/c1-25-14-6-9-22(25)21-11-10-19-17-20(12-16-26(19,2)23(21)13-15-25)28-24(27)18-7-4-3-5-8-18/h3-8,14,19-23H,9-13,15-17H2,1-2H3/t19-,20+,21?,22?,23?,25-,26-/m0/s1
InChIKeyTYIHIKBNILWRFK-RJESTTHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-16-en-3-yl Benzoate Overview


Androst-16-en-3-yl benzoate (molecular formula C₂₆H₃₄O₂, molecular weight 378.5 g/mol) is a semisynthetic steroid belonging to the 16-androstene class. It is produced by esterification of the naturally occurring pheromone and neurosteroid androst-16-en-3-ol (androstenol) with benzoic acid [1]. This chemical modification replaces the C3 hydroxyl group with a bulky, aromatic benzoyloxy moiety, substantially altering the compound's lipophilicity, metabolic stability, and olfactory profile relative to the parent alcohol. As a structural analog of endogenous 16-androstenes—including 5α-androst-16-en-3-one (androstenone) and 4,16-androstadien-3-one (androstadienone)—the compound is primarily utilized as a research tool in olfactory science, neurosteroid pharmacology, and pheromone signaling studies [2].

1
Olfactory Structure-Odor Relationship Studies
Supports investigation of how C3 functionalization determines receptor activation profiles
2
Sustained-Release Neurosteroid Prodrug Research
Requires in situ esterase-mediated hydrolysis to generate active androstenol
3
Microbial Stability and Fragrance Formulation Testing
Benzoate ester may resist axillary microbial metabolism relative to free alcohol
4
High-Temperature Processing Compatibility
Elevated melting point enables hot-melt and spray-drying workflows

Substitution Limitations of Androst-16-en-3-yl Benzoate


The benzoate ester functionalization at C3 fundamentally differentiates Androst-16-en-3-yl benzoate from its parent alcohol androst-16-en-3-ol (androstenol) and from other steroidal esters such as the acetate. Esterification with benzoic acid increases calculated logP by approximately 2.9 units relative to the free alcohol [1], dramatically elevating lipophilicity and thereby altering both passive membrane permeability and partitioning behavior in lipid-based formulations. This shift directly impacts in vitro assay compatibility, where the benzoate's reduced aqueous solubility and slower enzymatic hydrolysis kinetics demand distinct solubilization strategies compared to the more polar parent alcohol. For procurement decisions, substituting the benzoate with androstenol or a shorter-chain ester (e.g., acetate) would fail to replicate the sustained-release prodrug profile, the altered olfactory character (floral/fruity versus musky), and the differential metabolic fate conferred by the aromatic ester moiety [2].

Target
Androst-16-en-3-yl benzoate: floral/fruity odor, high lipophilicity, predicted prodrug activation
Androstenol (parent alcohol)
Musky odor, direct GABAA receptor activity; substitution cannot replicate sustained-release prodrug profile or altered olfactory character.
Acetate / shorter-chain esters
Lower logP increment relative to benzoate; altered partitioning and hydrolysis kinetics. Lipophilicity-driven depot and formulation behavior may not transfer.
Androstenone (oxidized congener)
Urinous odor, distinct receptor activation; different functional group at C3 leads to divergent olfactory readout and neurosteroid pharmacology.

Differentiation Evidence for Androst-16-en-3-yl Benzoate


Lipophilicity Increase and Formulation Impact

The esterification of androst-16-en-3-ol with benzoic acid replaces the polar C3 hydroxyl with a hydrophobic benzoyloxy group, resulting in a calculated logP increase of approximately 2.9 units. Androstenol (5α-androst-16-en-3α-ol) has an estimated logP of ~6.03 ; the corresponding benzoate ester is computationally estimated at logP ~7.1, consistent with the well-characterized logP increment of ~2.5–3.0 units observed upon benzoate esterification across multiple steroid scaffolds [1]. This magnitude of lipophilicity shift is substantially larger than that conferred by acetate (ΔlogP ~1.5) or propionate (ΔlogP ~2.0) esterification, positioning the benzoate as the most lipophilic common ester variant [2].

Lipophilicity & Formulation
Class-level inference
ΔlogP ≈ +1.1 vs. androstenol; ΔlogP ≈ +1.6 vs. acetate ester
Partitioning shift may support lipid-depot formulation research
Computational logP estimate; experimental logP may require verification
Lipophilicity Partition coefficient Formulation science

Odor Character Shift: Floral vs. Musky

Androst-16-en-3-yl benzoate is reported to exhibit a floral, fruity aroma , which is qualitatively distinct from the characteristic musk-like odor of the parent alcohol androstenol [1] and the urinous/perspiration-like odor of the oxidized congener androstenone (5α-androst-16-en-3-one) [2]. While quantitative odor detection thresholds for the benzoate ester have not been published in peer-reviewed literature, the qualitative shift from musky/urinous to floral/fruity indicates that the benzoyloxy substitution at C3 fundamentally alters olfactory receptor (OR) activation profiles [3]. This is consistent with the established structure-odor relationship in 16-androstenes, where the C3 functional group is a primary determinant of odor character and perceived intensity [3].

Odor Character Shift
Supporting evidence
Floral, fruity aroma vs. musky (androstenol) / urinous (androstenone)
Qualitative odor shift supports olfactory receptor profiling studies
Quantitative benzoate detection threshold not yet reported
Olfactory science Odor threshold Pheromone research

Sustained-Release Prodrug Rationale

Steroid benzoate esters are established as long-acting prodrugs across multiple steroid classes, owing to the slow enzymatic hydrolysis of the aromatic ester bond. Estradiol benzoate administered intramuscularly in oil solution exhibits an elimination half-life of 48–120 hours (2–5 days) [1], compared to 12–14 hours for unesterified estradiol [2]. Testosterone benzoate similarly provides prolonged duration via depot effect, with the benzoate ester delaying esterase-mediated hydrolysis relative to shorter-chain esters [3]. In microbial hydrolysis systems, testosterone benzoate is resistant to hydrolysis by Actinomyces and Mycobacterium species, whereas corresponding acetates are readily cleaved [4]. While direct pharmacokinetic data for Androst-16-en-3-yl benzoate are not yet available, the consistent class behavior of steroid 3-benzoates predicts a significantly extended release profile compared to the parent alcohol androstenol or its acetate ester. The melting point of 153°C for the benzoate (vs. ~30–34°C for androstenol) further supports enhanced crystallinity and reduced dissolution rate .

Sustained-Release Prodrug
Class-level inference
Estradiol benzoate t₁/₂ extended ~4–10× vs. unesterified estradiol (class behavior)
Predicted prolonged release profile may support sustained neurosteroid study design
Direct PK data for Androst-16-en-3-yl benzoate not available
Pharmacokinetics Prodrug design Metabolic stability

GABAₐ Receptor Modulation Differences

Androstenol (5α-androst-16-en-3α-ol) acts as a direct positive allosteric modulator of GABAₐ receptors, enhancing GABA-activated currents in primary mouse cerebellar granule cells with an EC₅₀ of 0.4 μM, and directly activating currents at higher concentrations (10–300 μM) [1][2]. Esterification at C3 with benzoic acid eliminates the free 3α-hydroxyl group required for direct hydrogen-bonding interactions within the neurosteroid binding pocket of GABAₐ receptors [3]. Consequently, Androst-16-en-3-yl benzoate is predicted to be pharmacologically inactive at GABAₐ receptors until hydrolyzed in vivo to release free androstenol. This prodrug mechanism introduces a rate-limiting enzymatic activation step that is absent for the parent alcohol, potentially yielding a slower onset but more prolonged duration of GABAergic modulation [4].

GABAA Receptor Modulation
Class-level inference
Predicted inactive at GABAA until hydrolyzed to androstenol (EC₅₀ = 0.4 μM)
Prodrug mechanism may enable temporally controlled GABAergic modulation studies
Direct receptor binding/activity data for benzoate not reported
Neurosteroid pharmacology GABA receptor Prodrug activation

Microbial Biotransformation Resistance

In the human axillary microbiome, Corynebacterium species metabolize 16-androstenes—converting androstadienol to androstadienone and interconverting androstenone and androstenol—contributing to characteristic axillary odor profiles [1]. The C3 hydroxyl group of androstenol is a substrate for microbial sulfation and glucuronidation as well as oxidation/reduction cycling [2]. Esterification at C3 with benzoic acid blocks these microbial transformations at the 3-position. Class-level evidence from Actinomyces and Mycobacterium hydrolysis studies demonstrates that testosterone benzoate resists microbial esterase cleavage, whereas corresponding acetates are readily hydrolyzed [3]. By analogy, Androst-16-en-3-yl benzoate is predicted to be significantly more resistant to axillary microbial metabolism than free androstenol, altering the kinetics of odorant generation from topically applied 16-androstene formulations [4].

Microbial Biotransformation
Class-level inference
Testosterone benzoate: 0% hydrolysis vs. acetate: significant hydrolysis (50 Actinomyces spp.)
Predicted microbial stability may support extended odor-release formulation research
Direct axillary microbiome data for this compound not available
Microbial metabolism Biotransformation Axillary odor

Crystallinity and Thermal Stability Advantage

Androst-16-en-3-yl benzoate is characterized as a colorless solid with a melting point of 153°C . This represents a dramatic ~120°C elevation relative to the parent alcohol androstenol, which has a reported melting point of approximately 30–34°C . The high crystallinity and thermal stability of the benzoate ester confer practical advantages for solid-phase handling, long-term storage without refrigeration, and compatibility with hot-melt or high-shear formulation processes that would be incompatible with the low-melting, waxy androstenol . The increased lattice energy also translates to reduced sublimation and evaporative loss during processing, a relevant consideration for volatile 16-androstene odorants [1].

Crystallinity & Thermal Stability
Direct head-to-head comparison
mp 153°C (benzoate) vs. 30–34°C (androstenol); Δmp ≈ +119–123°C
Supports high-temperature processing and ambient solid handling workflows
Standard capillary melting point determination
Solid-state properties Formulation Thermal stability

Application Scenarios for Androst-16-en-3-yl Benzoate


Olfactory Structure-Odor Relationship Studies

The qualitative shift from musky/urinous (free androstenol/androstenone) to floral/fruity (benzoate ester) odor character [Section 3, Evidence Item 2] makes Androst-16-en-3-yl benzoate a valuable probe for dissecting how C3 functionalization determines olfactory receptor (OR) activation spectra within the 16-androstene scaffold. Researchers can use the benzoate ester alongside the parent alcohol and ketone in combinatorial odor presentation studies to map OR response profiles and investigate the molecular determinants of specific anosmia prevalence, which differs markedly for androstenone (~46% anosmia) versus androstenol (~9–20%) [REFS-2, Evidence Item 2, Section 3].

Sustained-Release Neurosteroid Prodrug Design

The prodrug rationale—where Androst-16-en-3-yl benzoate is predicted to be pharmacologically inactive until hydrolyzed to androstenol (EC₅₀ = 0.4 μM at GABAA) [Section 3, Evidence Item 4]—supports its use in experiments requiring temporally controlled GABAergic modulation. Coupled with the class-level evidence that steroid benzoate esters exhibit elimination half-lives of 2–5 days following intramuscular injection in oil [Section 3, Evidence Item 3], the benzoate ester is the appropriate selection for chronic in vivo neurosteroid administration paradigms where daily dosing of the short-lived free alcohol would confound behavioral endpoints.

Microbial Stability Testing for Fragrance Formulations

The demonstrated resistance of steroidal benzoate esters to microbial esterase hydrolysis—with testosterone benzoate showing 0% hydrolysis across 50 Actinomyces species [Section 3, Evidence Item 5]—positions Androst-16-en-3-yl benzoate as a stabilized 16-androstene scaffold for topical fragrance research. Formulators investigating long-lasting axillary fragrance delivery can leverage the benzoate's microbial recalcitrance to achieve extended odor-release profiles that are not attainable with the rapidly metabolized free alcohol androstenol [REFS-1, Evidence Item 5, Section 3].

High-Temperature Processing of Pheromone Formulations

The melting point elevation of ~120°C for the benzoate ester (153°C) versus androstenol (30–34°C) [Section 3, Evidence Item 6] directly enables hot-melt extrusion, spray-drying, and high-shear mixing formulation processes that would cause phase separation or degradation of the low-melting parent alcohol. For procurement in industrial fragrance or agricultural pheromone dispensing systems requiring thermal processing, the benzoate ester's solid-state stability reduces handling complexity and volatile loss compared to androstenol [REFS-4, Evidence Item 6, Section 3].

Application
Selection Property
Validation Focus
Olfactory structure-odor relationship studies
Odor character differentiation
Receptor activation profile mapping
Sustained-release neurosteroid prodrug research
Prodrug activation kinetics
GABAergic modulation onset and duration
Microbial stability testing for fragrance formulations
Resistance to microbial esterase hydrolysis
Extended odor-release profile verification
High-temperature processing of pheromone formulations
Thermal and solid-state stability
Compatibility with hot-melt and spray-drying processes
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